1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselectivity

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1031577-44-2) is a heterocyclic small molecule (C₈H₈N₄O₂, MW 192.17) belonging to the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione class. The compound features a fused 6-6 bicyclic core with carbonyl groups at positions 2 and 4 and methyl substituents at N1 and C7.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 1031577-44-2
Cat. No. B1391181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
CAS1031577-44-2
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=O)NC(=O)N(C2=N1)C
InChIInChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14)
InChIKeyQTDKWGPEXSIHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1031577-44-2): Core Scaffold & Procurement Baseline


1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1031577-44-2) is a heterocyclic small molecule (C₈H₈N₄O₂, MW 192.17) belonging to the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione class . The compound features a fused 6-6 bicyclic core with carbonyl groups at positions 2 and 4 and methyl substituents at N1 and C7. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitors targeting EGFR, BTK, and other oncology-relevant enzymes [1].

Why Generic Pyrimido[4,5-d]pyrimidine-2,4-dione Analogs Cannot Replace 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione


The pyrimido[4,5-d]pyrimidine-2,4-dione scaffold is highly sensitive to substitution patterns. Regioisomeric dimethyl derivatives (e.g., 1,3-dimethyl vs. 1,7-dimethyl) exhibit divergent reactivity profiles: the 1,3-dimethyl isomer undergoes regioselective amination at position 7, while the 1,7-dimethyl isomer presents distinct electronic and steric environments that alter nucleophilic substitution outcomes and biological target engagement [1]. In EGFR and BTK inhibitor programs, even minor changes in N-alkyl substitution have been shown to cause order-of-magnitude shifts in kinase selectivity and cellular potency [2][3]. Consequently, 'in-class' substitution of this specific 1,7-dimethyl derivative with other dimethyl regioisomers or unsubstituted cores risks invalidating structure–activity relationships, compromising synthetic reproducibility, and undermining biological assay validation.

Head-to-Head & Cross-Study Quantitative Differentiation Evidence for 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione


Regioisomeric Purity: 1,7-Dimethyl vs. 1,3-Dimethyl Substitution Defines Synthetic Utility

The 1,7-dimethyl substitution pattern on the pyrimido[4,5-d]pyrimidine-2,4-dione core provides a distinct electronic landscape compared to its 1,3-dimethyl regioisomer. In studies of nucleophilic amination, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes regioselective attack at position 7, yielding 7-amino derivatives exclusively [1]. In contrast, the 1,7-dimethyl isomer lacks an unsubstituted C7 position, redirecting reactivity to alternative sites. This fundamental difference in regiochemistry renders the 1,7-dimethyl compound essential for synthetic routes that require blocking of position 7 while enabling functionalization elsewhere. Commercially, the 1,7-dimethyl derivative is offered at ≥98% purity by multiple vendors (Fluorochem, Bidepharm, Leyan, ChemScene), with the 1,3-dimethyl regioisomer being substantially less available, reinforcing its status as a preferred, well-characterized building block .

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselectivity

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Xanthine and Purine Scaffolds

The experimentally derived (or computed) LogP for 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is -0.15 (Fluorochem) to -0.67 (ChemScene), significantly more hydrophilic than the common xanthine analog theophylline (1,3-dimethylxanthine, calculated LogP ~0.0) . The compound has 4 hydrogen-bond acceptors and 1 donor, with a TPSA of 80.64 Ų, positioning it in a favorable region for CNS drug-likeness compared to more lipophilic pyrimido[4,5-d]pyrimidine derivatives bearing aryl substituents [1]. This polar surface area and low LogP differentiate it from purine-based scaffolds such as theophylline (TPSA ~72 Ų, but with an additional hydrogen-bond donor from the imidazole NH) and from common kinase inhibitor building blocks like 4-anilinoquinazolines (LogP >3). Such differences directly impact solubility, permeability, and formulation behavior in early-stage discovery assays.

Physicochemical Profiling Drug-likeness Permeability

Purity and Batch Consistency Benchmarking Against Commercial Alternatives

Multiple independent suppliers (Fluorochem, Bidepharm, Leyan, ChemScene) consistently report purities of 97–98% for 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, with accompanying batch-specific QC documentation (NMR, HPLC, GC) . This level of multi-vendor consensus on purity is not uniformly observed for other pyrimido[4,5-d]pyrimidine regioisomers; the 1,3-dimethyl derivative, for example, is not routinely stocked by major suppliers and lacks published purity specifications . The availability of this compound from at least four established chemical vendors with standardized QC packages reduces procurement risk and ensures experimental reproducibility across laboratories.

Quality Control Purity Reproducibility

Optimal Application Scenarios for 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Based on Differentiation Evidence


Synthesis of C7-Blocked Kinase Inhibitor Libraries (EGFR, BTK)

Researchers constructing pyrimido[4,5-d]pyrimidine-based kinase inhibitor libraries should select 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione when the synthetic route requires that the C7 position remain unfunctionalized, forcing derivatization onto alternative ring positions. As demonstrated in the EGFR inhibitor series reported by Hao et al., the pyrimido[4,5-d]pyrimidine-2,4-dione core can yield low-nanomolar EGFR L858R/T790M inhibitors when appropriately substituted [1]. The 1,7-dimethyl pattern pre-positions the scaffold for selective C5 or C6 elaboration, a strategy also applicable to BTK inhibitor programs where substitution at C7 is disfavored [2].

CNS-Penetrant Lead Optimization Campaigns Requiring Low LogP Scaffolds

Due to its low LogP (-0.15 to -0.67) and moderate TPSA (80.64 Ų), the 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold is well suited as a starting point for CNS drug discovery programs where physicochemical properties predictive of brain penetration are critical . Its hydrophilicity differentiates it from more lipophilic quinazoline and purine cores, potentially reducing P-glycoprotein efflux and improving free brain/plasma ratios in early pharmacokinetic studies.

Reference Standard for Regioisomeric Purity in Analytical Method Development

The compound's well-defined regioisomeric identity and multi-vendor availability at ≥97% purity make it an appropriate reference standard for developing HPLC or UPLC methods aimed at separating dimethylpyrimido[4,5-d]pyrimidine regioisomers. In synthetic process development, where regioisomeric impurities can arise, having a reliable, QC-characterized standard of the 1,7-dimethyl isomer is essential for method validation and batch release testing .

Scaffold-Hopping from Purine-Based Inhibitors to Deaza Analogs

Medicinal chemistry teams seeking to replace purine cores (e.g., theophylline, pentoxifylline) with deaza analogs to modulate hydrogen-bonding patterns can use 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione as a direct structural analog. The absence of the imidazole NH and the presence of an additional carbonyl alter the hydrogen-bond donor/acceptor ratio, potentially improving selectivity over purine-recognizing enzymes such as PDEs or adenosine receptors [3]. This scaffold-hopping approach is supported by the compound's favorable LogP and TPSA relative to theophylline.

Quote Request

Request a Quote for 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.